molecular formula C19H19F3N2O B244686 2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide

2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide

カタログ番号 B244686
分子量: 348.4 g/mol
InChIキー: OJMJVRGSAGAIAS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a crucial component of B-cell receptor signaling pathway.

作用機序

2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide selectively targets BTK, which is a key component of the B-cell receptor signaling pathway. BTK is essential for B-cell activation and proliferation, and its dysregulation has been implicated in various diseases, including B-cell malignancies and autoimmune disorders. 2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide inhibits BTK by binding to its active site, thereby preventing downstream signaling events that lead to B-cell activation and proliferation.
Biochemical and Physiological Effects:
2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide has been shown to have potent inhibitory effects on B-cell activation and proliferation in preclinical studies. In addition, 2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, further supporting its potential therapeutic applications in these diseases. 2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide has also been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, in preclinical studies, suggesting its potential as a treatment for inflammatory diseases.

実験室実験の利点と制限

One of the main advantages of 2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. 2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide has also demonstrated favorable pharmacokinetic properties in preclinical studies, including good oral bioavailability and long half-life. However, 2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet fully understood.

将来の方向性

There are several areas of future research that could further elucidate the potential therapeutic applications of 2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide. One area of interest is the combination of 2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide with other targeted therapies, such as PI3K inhibitors or CD20 antibodies, to enhance its antitumor activity. Another area of interest is the investigation of 2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide in combination with immunotherapy, such as checkpoint inhibitors, to enhance the immune response against cancer cells. Additionally, further studies are needed to determine the safety and efficacy of 2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide in clinical trials, particularly in patients with B-cell malignancies and autoimmune disorders.

合成法

2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide can be synthesized using a multistep process involving the reaction of 2-bromo-5-(trifluoromethyl)benzene with 1-pyrrolidinecarboxamide, followed by N-alkylation with 2-bromoacetophenone. The resulting product is then subjected to a series of purification steps, including chromatography, to obtain the final product.

科学的研究の応用

2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases. In preclinical studies, 2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide has demonstrated significant antitumor activity against B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma. 2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide has also shown promise as a potential treatment for autoimmune disorders, such as rheumatoid arthritis and lupus, by inhibiting B-cell activation and proliferation.

特性

分子式

C19H19F3N2O

分子量

348.4 g/mol

IUPAC名

2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C19H19F3N2O/c20-19(21,22)15-8-9-17(24-10-4-5-11-24)16(13-15)23-18(25)12-14-6-2-1-3-7-14/h1-3,6-9,13H,4-5,10-12H2,(H,23,25)

InChIキー

OJMJVRGSAGAIAS-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)CC3=CC=CC=C3

正規SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)CC3=CC=CC=C3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。